molecular formula C10H10F3NO3 B1620794 (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 959574-20-0

(2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1620794
M. Wt: 249.19 g/mol
InChI Key: OEGSRMZWWHEQGV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known as TFMPA, is a non-proteinogenic amino acid that has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Materials Science Applications

Polybenzoxazine Precursors : A study explored the use of phloretic acid, a phenolic compound structurally similar to (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach enables the production of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing a sustainable alternative to traditional phenol-based precursors (Trejo-Machin et al., 2017).

Pharmacology and Medicinal Chemistry

Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which are similar in structure to (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, have been synthesized and shown to exhibit good antimicrobial activity against various bacterial and fungal strains. This highlights the potential for developing new antimicrobial agents based on this structural framework (Mickevičienė et al., 2015).

Chemistry and Catalysis

Catalysis for Amidation Reactions : 2,4-Bis(trifluoromethyl)phenylboronic acid, which shares the trifluoromethyl group with (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic activity opens pathways for synthesizing peptides and other amide-linked structures, indicating the potential use of similar compounds in catalysis (Wang et al., 2018).

properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSRMZWWHEQGV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376158
Record name (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

CAS RN

959574-20-0
Record name (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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